molecular formula C5H8Cl4 B14511524 1,1,3,3-Tetrachloropentane CAS No. 62619-22-1

1,1,3,3-Tetrachloropentane

Cat. No.: B14511524
CAS No.: 62619-22-1
M. Wt: 209.9 g/mol
InChI Key: WQQPAHIJLHMJCV-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloropentane is an organic compound with the molecular formula C5H8Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a pentane backbone

Preparation Methods

The synthesis of 1,1,3,3-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.

Industrial production methods often involve continuous processes where pentane is reacted with chlorine in large reactors. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

1,1,3,3-Tetrachloropentane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons. For example, reduction with hydrogen in the presence of a palladium catalyst can yield 1,3-dichloropentane.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated aldehydes or ketones, depending on the oxidizing agent used.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrachloropentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds. Its unique structure makes it a useful intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated functional groups.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloropentane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition or activation, and alterations in cellular signaling pathways.

Comparison with Similar Compounds

1,1,3,3-Tetrachloropentane can be compared with other chlorinated hydrocarbons such as:

    1,1,2,2-Tetrachloroethane: Similar in having four chlorine atoms, but differs in its shorter carbon chain and different reactivity.

    1,1,3,3-Tetrachloropropane: Another tetrachlorinated compound with a shorter carbon chain, used in different industrial applications.

    1,1,5,5-Tetrachloropentane: A structural isomer with chlorine atoms at different positions, leading to different chemical properties and reactivity.

Properties

CAS No.

62619-22-1

Molecular Formula

C5H8Cl4

Molecular Weight

209.9 g/mol

IUPAC Name

1,1,3,3-tetrachloropentane

InChI

InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3

InChI Key

WQQPAHIJLHMJCV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(Cl)Cl)(Cl)Cl

Origin of Product

United States

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